2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one is a heterocyclic compound that features a thiazine ring fused to a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One method involves the reaction of 2-aminobenzothiazole with α-bromoacetophenone in the presence of a base, followed by cyclization to form the desired thiazinoquinoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the development of cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiazinoquinolines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[3,2-a]benzimidazole: Similar in structure but with a benzimidazole moiety instead of quinoline.
Imidazo[2,1-b]benzothiazole: Contains an imidazole ring fused to a benzothiazole.
Uniqueness
2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one is unique due to its specific fusion of a thiazine ring with a quinoline moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
143667-62-3 |
---|---|
Molekularformel |
C12H10N2OS |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
2-methyl-4H-[1,4]thiazino[3,2-c]quinolin-3-one |
InChI |
InChI=1S/C12H10N2OS/c1-7-12(15)14-10-6-13-9-5-3-2-4-8(9)11(10)16-7/h2-7H,1H3,(H,14,15) |
InChI-Schlüssel |
INDZPXOSSGMREV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC2=C(S1)C3=CC=CC=C3N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.